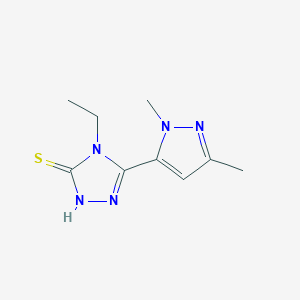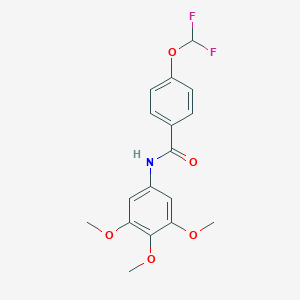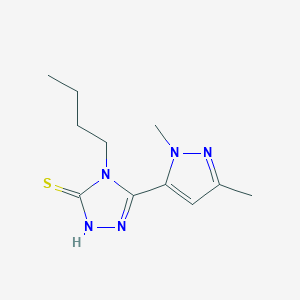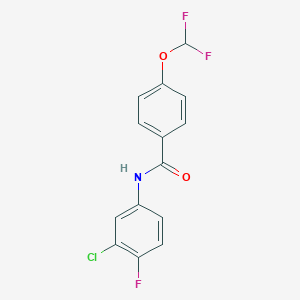![molecular formula C32H21N3O2S B455116 N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B455116.png)
N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the biphenyl and thiophene rings, followed by their functionalization and coupling with the quinoline and furan moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the furan and thiophene rings.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of a furanone, while reduction of the cyano group can yield an amine .
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Mécanisme D'action
The mechanism by which N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions between the compound and its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE include other quinoline derivatives, biphenyl compounds, and thiophene-containing molecules[4][4].
Uniqueness
What sets this compound apart is its unique combination of functional groups and aromatic rings, which confer specific properties and reactivity. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets[4][4].
Propriétés
Formule moléculaire |
C32H21N3O2S |
|---|---|
Poids moléculaire |
511.6g/mol |
Nom IUPAC |
N-[3-cyano-4-(4-phenylphenyl)thiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C32H21N3O2S/c1-20-11-16-30(37-20)29-17-25(24-9-5-6-10-28(24)34-29)31(36)35-32-26(18-33)27(19-38-32)23-14-12-22(13-15-23)21-7-3-2-4-8-21/h2-17,19H,1H3,(H,35,36) |
Clé InChI |
VTRQABICZQIXFU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=CS4)C5=CC=C(C=C5)C6=CC=CC=C6)C#N |
SMILES canonique |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=CS4)C5=CC=C(C=C5)C6=CC=CC=C6)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-chlorophenoxy)methyl]-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)benzamide](/img/structure/B455034.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B455035.png)

![ETHYL 5-(4-CHLOROPHENYL)-2-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B455037.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B455038.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B455039.png)

![4-[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B455045.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-4-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B455047.png)

![(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455051.png)
![N-[1-(4-sec-butylphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B455055.png)
![Methyl 4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B455056.png)
